(2R)-2-氨基戊-4-烯酸

描述

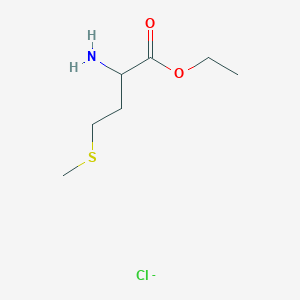

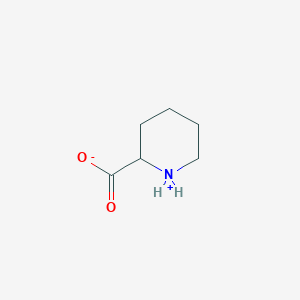

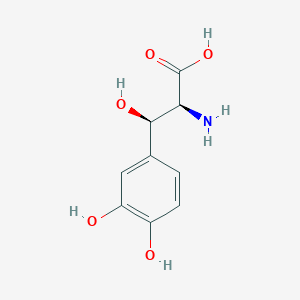

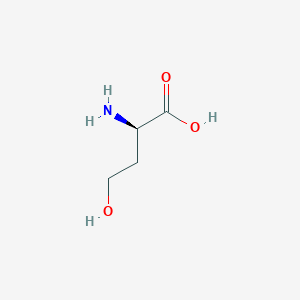

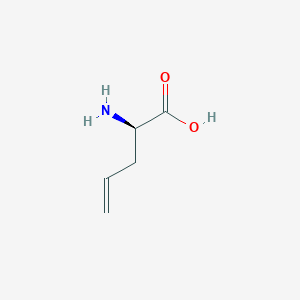

(2R)-2-Aminopent-4-enoic acid, or 2-Aminopentanoic acid, is a naturally occurring amino acid which is found in certain plant proteins and mammalian tissues. It is also known as 2-Amino-pentanoic acid, and is an important component of many biochemical processes. It is a non-essential amino acid, meaning that it can be synthesized in the body, and is involved in a variety of metabolic pathways.

科学研究应用

Preparation of Enantiomerically Pure α-Amino Acids

D-Allylglycine is used for the preparation of enantiomerically pure α-tertiary and α-quaternary α-amino acids .

Investigation of Enzyme Catalysis

D-Allylglycine serves as a valuable substrate in the investigation of enzyme catalysis . By studying how enzymes interact with this amino acid, researchers can gain insights into the mechanisms of enzyme action and design more effective drugs and therapies .

Exploration of Metabolic Pathways

This amino acid actively participates in a diverse range of metabolic pathways . It plays a crucial role in the exploration of these pathways, particularly those involving amino acid and protein synthesis .

Synthesis of Energy-Storing Molecules

D-Allylglycine plays a pivotal role in the synthesis of energy-storing molecules, such as ATP and NADH . This makes it an important compound in studies of cellular energy metabolism .

Inhibition of Glutamate Decarboxylase

D-Allylglycine is a known inhibitor of glutamate decarboxylase (GAD), an enzyme that converts glutamate into the neurotransmitter GABA . This makes it a useful tool in GABA research, particularly in studies of neurological disorders where GABA signaling is disrupted .

Organic Synthesis of Cyclic Opioid Peptide Agonists and Antagonists

D-Allylglycine is used in the organic synthesis of cyclic opioid peptide agonists and antagonists . These compounds have potential applications in pain management and addiction treatment .

作用机制

Target of Action

D-Allylglycine, also known as (2R)-2-aminopent-4-enoic acid, primarily targets glutamate decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

D-Allylglycine acts as an inhibitor of GAD . By inhibiting GAD, D-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can affect the balance of excitatory and inhibitory signals in the nervous system .

Biochemical Pathways

D-Allylglycine is involved in multiple biochemical pathways, particularly those related to amino acid and protein synthesis . As a substrate for various enzymes, it contributes to the synthesis of neurotransmitters, amino acids, proteins, and energy-storing molecules .

Pharmacokinetics

Non-natural amino acids like d-allylglycine are regularly used in drug discovery, benefiting from the development of solid-phase peptide synthesis (spps) . These amino acids can modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The inhibition of GAD by D-Allylglycine can lead to a decrease in GABA levels . This can have various effects depending on the context, but it is known to induce seizures in animal studies . This is presumably due to the imbalance in excitatory and inhibitory signals in the nervous system caused by the reduction in GABA .

Action Environment

The action, efficacy, and stability of D-Allylglycine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

属性

IUPAC Name |

(2R)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54594-06-8 | |

| Record name | (+)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。